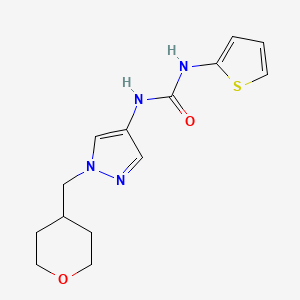

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

Description

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a tetrahydropyran moiety, and a thiophene ring

Properties

IUPAC Name |

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c19-14(17-13-2-1-7-21-13)16-12-8-15-18(10-12)9-11-3-5-20-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWMYUWNJCYNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole intermediate, followed by the introduction of the tetrahydropyran and thiophene groups through nucleophilic substitution and coupling reactions. The final step often involves the formation of the urea linkage under mild conditions using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The tetrahydropyran moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted tetrahydropyran derivatives.

Scientific Research Applications

Biological Activities

- Antiviral Properties : Research indicates that compounds containing pyrazole and thiophene groups exhibit antiviral activities by inhibiting viral replication. The ability to form stable hydrogen bonds with biological targets enhances their efficacy against viral pathogens .

- Anticancer Activity : Several studies have demonstrated the potential of this compound in cancer therapy. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The anti-inflammatory properties of thiourea derivatives have been well-documented, with compounds exhibiting significant inhibition of inflammatory mediators . This makes them potential candidates for treating inflammatory diseases.

- Antibacterial Activity : The incorporation of heterocyclic moieties like pyrazole and thiophene has been linked to enhanced antibacterial activity against various strains of bacteria . This suggests potential applications in developing new antibiotics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrazole derivatives, including those structurally related to 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea. Results indicated significant cytotoxicity against breast cancer cell lines, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Mechanism

In another investigation, researchers synthesized various pyrazole derivatives and tested their antiviral activity against influenza virus. The compounds demonstrated effective inhibition of viral replication by targeting the viral polymerase complex, showcasing the therapeutic potential of similar structures .

Mechanism of Action

The mechanism of action of 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, can enhance its electronic properties and potential interactions with biological targets compared to similar compounds with different heterocyclic rings.

Biological Activity

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 268.35 g/mol. Its structure includes a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with pyrazole and thiophene components. The precise synthetic route can vary, but it generally includes the formation of an intermediate urea compound followed by cyclization to achieve the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyrazole rings have been reported to show activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Compounds in the same class as this compound have demonstrated anti-inflammatory effects in various assays. In one study, related urea derivatives exhibited up to 70% inhibition of inflammation in animal models, comparable to standard anti-inflammatory drugs like ibuprofen .

Anticancer Potential

Preliminary studies suggest that similar pyrazole-based compounds may possess anticancer properties. They potentially inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

Mechanistic Insights

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes involved in inflammatory pathways and cellular proliferation. The thiourea moiety is particularly noted for its role in forming hydrogen bonds, enhancing binding affinity to target proteins .

Q & A

Q. Q: What experimental design considerations are critical for synthesizing 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea with high purity and yield?

A:

- Retrosynthetic planning : Begin with AI-powered tools (e.g., Template_relevance Pistachio, Reaxys) to identify feasible routes, focusing on coupling the tetrahydro-2H-pyran-4-ylmethyl and thiophen-2-yl moieties to the pyrazole-urea core .

- Stepwise optimization : Prioritize protecting group strategies for the pyrazole nitrogen and urea linkage to avoid side reactions. Use high-resolution LC-MS to monitor intermediates .

- Scalability : Test solvent systems (e.g., DMF or THF) for compatibility with nucleophilic substitution reactions, and optimize catalyst loading (e.g., Pd for cross-coupling) to minimize byproducts .

Structural Confirmation

Q. Q: Which advanced spectroscopic and crystallographic methods are essential to unambiguously confirm the compound’s structure?

A:

- X-ray crystallography : Resolve the 3D arrangement of the tetrahydro-2H-pyran and thiophene substituents, as demonstrated for analogous pyrazolone derivatives .

- Multinuclear NMR : Assign peaks using -, -, and -NMR (if fluorinated analogs exist) to verify regiochemistry and hydrogen bonding in the urea group .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .

Solubility Optimization

Q. Q: How can researchers address poor aqueous solubility of this urea derivative for in vitro assays?

A:

- Co-solvent systems : Test DMSO/PEG-400 or cyclodextrin-based formulations to enhance dissolution while maintaining biological activity .

- Salt formation : Explore acidic/basic counterions (e.g., HCl or sodium salts) to improve ionization in physiological buffers .

- Micellar encapsulation : Use surfactants like Tween-80 at sub-toxic concentrations for cell-based studies .

Biological Activity Profiling (Advanced)

Q. Q: What in vitro assay designs are recommended to evaluate potential kinase inhibition or antimicrobial activity?

A:

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) and include staurosporine as a positive control. Validate results with Western blotting for phosphorylation status .

- Antimicrobial testing : Employ microdilution broth assays (CLSI guidelines) against Gram-negative/-positive panels, with ciprofloxacin as a comparator. Assess synergy with β-lactams via checkerboard assays .

Data Contradictions

Q. Q: How should researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?

A:

- Orthogonal validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently .

- Structural analogs : Synthesize derivatives with modified tetrahydro-2H-pyran or thiophene groups to test SAR hypotheses .

- Dynamic simulations : Run molecular dynamics (MD) simulations to assess conformational flexibility missed in static docking models .

Metabolic Stability (Advanced)

Q. Q: What methodologies are critical to assess metabolic stability in hepatic microsomes?

A:

- In vitro microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/2D6) to identify enzyme-specific interactions .

- Metabolite ID : Perform HRMS/MS fragmentation to characterize phase I/II metabolites .

Polymorphism Screening

Q. Q: How can researchers identify and characterize crystalline polymorphs for formulation development?

A:

- XRPD screening : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and compare diffraction patterns .

- DSC/TGA : Determine thermal stability and hydrate formation risks by monitoring endothermic/exothermic transitions .

- Solubility studies : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .

Computational Modeling (Advanced)

Q. Q: What strategies improve the accuracy of docking studies targeting the urea moiety’s hydrogen-bonding interactions?

A:

- Ligand preparation : Optimize protonation states (e.g., urea tautomers) using tools like Epik at physiological pH .

- Water displacement analysis : Use Glide’s "extra precision" (XP) mode to account for conserved water molecules in the binding pocket .

- Free-energy calculations : Apply MM-GBSA to rank binding poses and validate with experimental IC data .

Structure-Activity Relationship (SAR) Studies

Q. Q: How should researchers design SAR studies to optimize potency against a target enzyme?

A:

- Core modifications : Synthesize analogs with varying substituents on the pyrazole (e.g., electron-withdrawing groups) and thiophene (e.g., halogens) .

- Bioisosteric replacement : Replace the tetrahydro-2H-pyran with morpholine or piperidine rings to assess steric/electronic effects .

- 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules from crystallographic data .

Stability in Formulations (Advanced)

Q. Q: What accelerated stability testing protocols are recommended for preclinical formulations?

A:

- ICH guidelines : Store samples at 40°C/75% RH for 3 months and monitor degradation via HPLC-UV. Include lyophilized controls .

- Forced degradation : Expose to oxidative (HO), acidic (0.1N HCl), and photolytic (ICH Q1B) conditions to identify vulnerable sites .

- Excipient compatibility : Screen with mannitol, lactose, and PVP-K30 to prevent urea hydrolysis or crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.